molecular formula C13H19NO3S B5883162 2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic Acid CAS No. 312940-42-4

2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic Acid

Cat. No.: B5883162
CAS No.: 312940-42-4
M. Wt: 269.36 g/mol
InChI Key: JXMNXSRJLQVWCC-UHFFFAOYSA-N
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Description

2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic Acid is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic Acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the thiophene ring: Starting with a suitable precursor, such as 2-bromo-3-methylthiophene, the thiophene ring can be constructed through a series of reactions including halogenation and cyclization.

    Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide and a suitable base.

    Amidation reaction: The amide group can be introduced by reacting the carboxylic acid derivative with an amine, such as 2-methylpropanoylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic Acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene-3-carboxylic acid: Another thiophene derivative with an amino group.

    4-(2-methylpropyl)thiophene-3-carboxylic acid: A compound with a similar structure but lacking the amide group.

Uniqueness

2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic Acid is unique due to the presence of both an amide and a carboxylic acid group on the thiophene ring, which may confer distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

2-(2-methylpropanoylamino)-4-(2-methylpropyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-7(2)5-9-6-18-12(10(9)13(16)17)14-11(15)8(3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMNXSRJLQVWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC(=C1C(=O)O)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139149
Record name 2-[(2-Methyl-1-oxopropyl)amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312940-42-4
Record name 2-[(2-Methyl-1-oxopropyl)amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312940-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Methyl-1-oxopropyl)amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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